molecular formula C11H7F2N3O2 B8531853 5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine

5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine

Cat. No.: B8531853
M. Wt: 251.19 g/mol
InChI Key: WWMUIEFFEDAPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H7F2N3O2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7F2N3O2

Molecular Weight

251.19 g/mol

IUPAC Name

5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine

InChI

InChI=1S/C11H7F2N3O2/c12-7-1-2-10(11(4-7)16(17)18)15-9-3-8(13)5-14-6-9/h1-6,15H

InChI Key

WWMUIEFFEDAPLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])NC2=CC(=CN=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-1-nitrobenzene (1.723 mL, 15.71 mmol) and 3-amino-5-fluoropyridine (1.468 g, 13.10 mmol) in DMF (21.83 mL) was added potassium tert-butoxide (2.94 g, 26.2 mmol). The solution was stirred under argon at rt overnight. The solution was poured into water and extracted with EtOAc, organic extracts were dried over magnesium sulfate and concentrated to a brown solid. The brown solid was purified by column chromatography on a silica gel column using 5 to 30% gradient of EtOAc in hexane as eluent to give 5-fluoro-N-(4-fluoro-2-nitrophenyl)pyridin-3-amine as an orange solid: LC-MS (ESI) m/z 252.2 [M+H]+.
Quantity
1.723 mL
Type
reactant
Reaction Step One
Quantity
1.468 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
21.83 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.